molecular formula C19H17N3O2S B11366468 N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 892363-30-3

N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11366468
CAS No.: 892363-30-3
M. Wt: 351.4 g/mol
InChI Key: IOHFVJTYTLLOEY-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-acetamidophenyl isothiocyanate, which is then reacted with 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamidophenyl acetate
  • N-(4-acetamidophenyl)-indomethacin amide
  • 4-acetamidophenyl-4-oxobut-2-enoic acid

Uniqueness

N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide stands out due to its unique thiazole ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

CAS No.

892363-30-3

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H17N3O2S/c1-12-17(25-19(20-12)14-6-4-3-5-7-14)18(24)22-16-10-8-15(9-11-16)21-13(2)23/h3-11H,1-2H3,(H,21,23)(H,22,24)

InChI Key

IOHFVJTYTLLOEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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